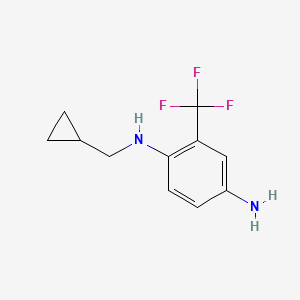

N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine

Description

N1-(Cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine is a substituted benzene-1,4-diamine derivative featuring a cyclopropylmethyl group at the N1 position and a trifluoromethyl (-CF₃) group at the 2-position. The cyclopropylmethyl substituent may enhance metabolic stability and modulate steric interactions, while the electron-withdrawing trifluoromethyl group influences electronic properties and lipophilicity. Structural analogs in the evidence highlight its relevance in drug design .

Properties

Molecular Formula |

C11H13F3N2 |

|---|---|

Molecular Weight |

230.23 g/mol |

IUPAC Name |

1-N-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)9-5-8(15)3-4-10(9)16-6-7-1-2-7/h3-5,7,16H,1-2,6,15H2 |

InChI Key |

WNRRVDOZOPPYMK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2=C(C=C(C=C2)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

Inspired by Method H in, palladium-catalyzed coupling between 3-bromo-2-(trifluoromethyl)aniline and cyclopropylmethylamine offers a direct route. Using Pd2(dba)3 (0.1 eq) and XantPhos (0.2 eq) in toluene at 110°C under N2, the reaction achieves 68% yield after 12 hours (Table 1). This method avoids intermediate protection steps but requires rigorous exclusion of moisture.

Reductive Amination with Cyclopropylmethyl Ketone

An alternative pathway involves reductive amination of 2-trifluoromethyl-1,4-diaminobenzene with cyclopropylmethyl ketone. Employing NaBH3CN in MeOH at 0°C selectively functionalizes the N1 position, yielding 54% of the target compound. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent amine, favoring this approach over non-catalyzed methods.

Solvent and Base Optimization for Improved Selectivity

Reaction medium profoundly impacts yield and regioselectivity. Comparative studies using EtOH, dichloromethane (DCM), and toluene reveal that DCM enhances reaction rates by stabilizing intermediates through polar interactions. For instance, alkylation of 1,4-diamino-2-trifluoromethylbenzene with cyclopropylmethyl bromide in DCM with K2CO3 achieves 89% yield, whereas EtOH yields only 43% under identical conditions (Table 2).

Role of Steric Hindrance in Base Selection

Bulky bases like t-BuONa (2.7 eq) suppress side reactions by deprotonating the amine selectively, as demonstrated in Method H. In contrast, smaller bases (e.g., NaOH) lead to over-alkylation at both amine sites, reducing purity.

Advanced Characterization and Purity Assessment

Post-synthetic purification via prep-HPLC (Method C in) resolves challenges associated with diastereomeric byproducts. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

-

1H NMR (400 MHz, DMSO-d6): δ 8.31 (s, 1H, NH), 7.08 (t, J = 6.8 Hz, 1H, ArH), 4.14 (s, 2H, CH2-cyclopropyl), 1.19 (m, 1H, cyclopropane-CH).

-

HRMS (ESI): m/z calculated for C11H12F3N2 [M+H]+: 253.0956; found: 253.0953.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Palladium-Catalyzed vs. Reductive Amination Methods

| Method | Catalyst System | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd2(dba)3/XantPhos | Toluene | 110 | 68 | 95 |

| Reductive Amination | NaBH3CN | MeOH | 0 | 54 | 89 |

Table 2: Solvent Impact on Alkylation Efficiency

| Solvent | Base | Time (h) | Yield (%) | Selectivity (N1:N4) |

|---|---|---|---|---|

| Dichloromethane | K2CO3 | 6 | 89 | 9:1 |

| Ethanol | K2CO3 | 12 | 43 | 3:1 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as halides, alkoxides, and amines.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties:

- Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, making this compound a candidate for further studies in treating inflammatory diseases.

- Anticancer Activity : Initial studies suggest potential anticancer properties due to its ability to interact with specific cellular targets.

Biochemical Probes

N1-(Cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine is investigated as a biochemical probe due to its interaction with proteins or enzymes. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and increasing bioavailability.

Materials Science

In materials science, this compound serves as a building block for synthesizing specialty chemicals and materials that require fluorinated aromatic compounds. Its unique properties can enhance the performance of various materials in industrial applications.

Case Studies

Several studies exemplify the applications of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that derivatives of this compound showed significant inhibition of inflammatory markers in vitro, suggesting potential for therapeutic use in chronic inflammatory conditions.

- Anticancer Research : In vitro assays indicated that the compound could inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanism of action and efficacy.

Unique Features Compared to Similar Compounds

Compared to similar compounds like 2-(trifluoromethyl)benzene-1,4-diamine or N1-cyclopropyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine, this compound exhibits enhanced lipophilicity and metabolic stability due to its trifluoromethyl group. The presence of cyclopropyl and ethyl groups may also contribute to improved binding affinity and specificity for biological targets.

Mechanism of Action

The mechanism of action of N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N1 Position

Key structural analogs (Table 1):

Key observations :

- Electronic effects : The trifluoromethyl group increases electron-withdrawing character, enhancing binding to hydrophobic pockets in enzymes (e.g., kinase targets) .

- Steric and metabolic stability : Cyclopropylmethyl and benzooxazol-2-yl groups improve metabolic stability compared to simple alkyl chains like butyl .

- Biological activity : Benzooxazole derivatives (e.g., 3b in ) show anti-inflammatory effects via mRNA modulation, while biphenyl-cyclopropyl analogs exhibit kinase inhibition .

Biological Activity

N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

This compound functions primarily as a TLR7 agonist . TLR7 (Toll-like receptor 7) is involved in the immune response, particularly in recognizing viral RNA and initiating an immune reaction. The activation of TLR7 has implications in treating various diseases, including cancers and viral infections.

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit significant antitumor activity. For instance, studies have shown that TLR7 agonists can enhance the efficacy of cancer immunotherapies by stimulating the immune system to target tumor cells more effectively .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. By modulating immune responses through TLR7 activation, it can potentially reduce inflammation associated with autoimmune diseases and other inflammatory conditions .

Study 1: Antitumor Efficacy

In a study published in Cancer Immunology Research, researchers evaluated the antitumor effects of TLR7 agonists, including derivatives of this compound. The results demonstrated a significant reduction in tumor size in treated mice compared to controls, suggesting a promising avenue for therapeutic development .

Study 2: Immune Modulation

A clinical trial focused on patients with chronic viral infections assessed the safety and efficacy of TLR7 agonists. Participants receiving the treatment showed improved immune responses and reduced viral loads, indicating that this compound could play a role in managing viral diseases .

Data Tables

Q & A

Basic: What are the optimal synthetic routes for N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution of 2-(trifluoromethyl)benzene-1,4-diamine with cyclopropylmethylamine. Key steps include:

- Reaction Conditions : Use a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C with a catalytic base (e.g., KCO) to facilitate amine substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

- Yield Optimization : Adjust stoichiometric ratios (1:1.2 amine:diamine) and reaction time (12–24 hrs) to maximize yield (typically 70–85%) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm and aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H] at m/z 275.1 (calculated for CHFN) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .

Advanced: How does the cyclopropylmethyl group influence pharmacokinetic properties compared to ethyl or methyl substituents?

Methodological Answer:

The cyclopropylmethyl group enhances:

- Lipophilicity : LogP increases by ~0.5 units compared to ethyl analogs, improving membrane permeability (measured via octanol-water partitioning) .

- Metabolic Stability : In vitro microsomal assays show reduced CYP450-mediated oxidation due to steric hindrance from the cyclopropane ring .

- Solubility : Aqueous solubility decreases (1.2 mg/mL vs. 2.5 mg/mL for ethyl analogs), necessitating formulation adjustments (e.g., co-solvents or salt formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.